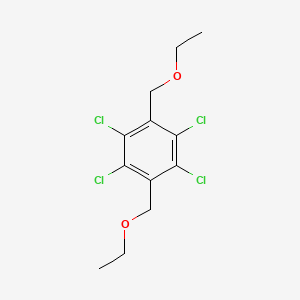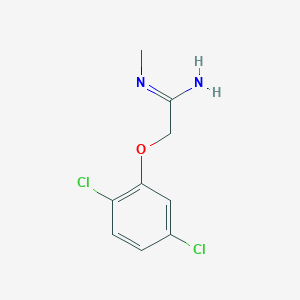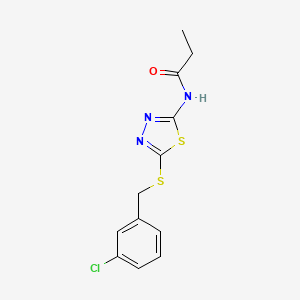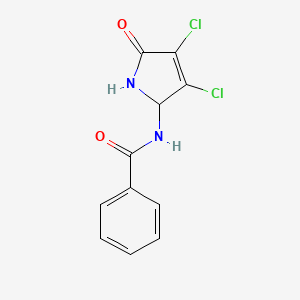
1,2,4,5-Tetrachloro-3,6-bis(ethoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrachloro-3,6-bis(ethoxymethyl)benzene is an organic compound with the molecular formula C12H14Cl4O2 It is a derivative of benzene, where four chlorine atoms and two ethoxymethyl groups are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrachloro-3,6-bis(ethoxymethyl)benzene typically involves the chlorination of benzene derivatives followed by the introduction of ethoxymethyl groups. One common method involves the chlorination of 1,2,4,5-tetrachlorobenzene, followed by a reaction with ethoxymethyl chloride under basic conditions to introduce the ethoxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions and purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrachloro-3,6-bis(ethoxymethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The ethoxymethyl groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or modify the ethoxymethyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Products with different functional groups replacing the chlorine atoms.
Oxidation: Products like aldehydes or carboxylic acids.
Reduction: Products with fewer chlorine atoms or modified ethoxymethyl groups.
Scientific Research Applications
1,2,4,5-Tetrachloro-3,6-bis(ethoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrachloro-3,6-bis(ethoxymethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and ethoxymethyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrachlorobenzene: A simpler derivative with only chlorine atoms substituted on the benzene ring.
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxymethyl groups.
1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene: Contains chloromethyl groups instead of ethoxymethyl groups.
Uniqueness
1,2,4,5-Tetrachloro-3,6-bis(ethoxymethyl)benzene is unique due to the presence of ethoxymethyl groups, which can impart different chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C12H14Cl4O2 |
|---|---|
Molecular Weight |
332.0 g/mol |
IUPAC Name |
1,2,4,5-tetrachloro-3,6-bis(ethoxymethyl)benzene |
InChI |
InChI=1S/C12H14Cl4O2/c1-3-17-5-7-9(13)11(15)8(6-18-4-2)12(16)10(7)14/h3-6H2,1-2H3 |
InChI Key |
SWUKHEVCXWUKMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C(C(=C(C(=C1Cl)Cl)COCC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7'-[(2-Chlorophenyl)amino]-3'-(diethylamino)-6'-methylspiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B12464806.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-N'-[3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12464814.png)

![2,3,3a,4,5,7,12b,12c-Octahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12464822.png)

![2,2-dimethyl-3-{4-[(1E)-2-phenylethenyl]piperazine-1-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B12464825.png)

![2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-4-nitroisoindole-1,3-dione](/img/structure/B12464841.png)
![Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-1-phenylindole-3-carboxylate](/img/structure/B12464842.png)
![2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B12464848.png)
![N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide](/img/structure/B12464851.png)



